

Spectroscopic and Analytical Profile of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

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Compound of Interest

Compound Name: 2-(Cbz-amino)acetaldehyde
Dimethyl Acetal

Cat. No.: B178112

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Cbz-amino)acetaldehyde dimethyl acetal**, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While direct experimental spectral data for **2-(Cbz-amino)acetaldehyde dimethyl acetal** (CAS 114790-39-5) is not readily available in public databases, this guide compiles predicted values and relevant data from its constituent precursor, aminoacetaldehyde dimethyl acetal, and the benzyl carbamate protecting group. This information serves as a valuable reference for the characterization of this compound.

Chemical Structure and Properties

2-(Cbz-amino)acetaldehyde dimethyl acetal, also known as benzyl N-(2,2-dimethoxyethyl)carbamate, possesses the molecular formula $C_{12}H_{17}NO_4$ and a molecular weight of 239.27 g/mol. Its structure combines the aminoacetaldehyde dimethyl acetal core with a benzyloxycarbonyl (Cbz) protecting group.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-(Cbz-amino)acetaldehyde dimethyl acetal** and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-(Cbz-amino)acetaldehyde dimethyl acetal (Predicted)	CDCl ₃	~7.35	m	-	C ₆ H ₅ -
~5.10	s	-	-CH ₂ -Ph		
~5.0 (broad)	br s	-	-NH-		
~4.40	t	~5.0	-CH(OCH ₃) ₂		
~3.40	dt	~5.0, ~5.5	-CH ₂ -NH-		
~3.35	s	-	-OCH ₃		
Aminoacetaldehyde dimethyl acetal	CDCl ₃	4.38	t	5.4	-CH(OCH ₃) ₂
3.34	s	-	-OCH ₃		
2.76	d	5.4	-CH ₂ -NH ₂		
1.54	s	-	-NH ₂		
Benzyl carbamate	CDCl ₃	7.39-7.29	m	-	C ₆ H ₅ -
5.15	s	-	-CH ₂ -Ph		
4.95	br s	-	-NH ₂		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-(Cbz-amino)acetaldehyde dimethyl acetal (Predicted)	CDCl ₃	~156.5	C=O (carbamate)
~136.5		C (aromatic, quaternary)	
~128.5, ~128.0		CH (aromatic)	
~103.0		-CH(OCH ₃) ₂	
~67.0		-CH ₂ -Ph	
~54.0		-OCH ₃	
~44.0		-CH ₂ -NH-	
Aminoacetaldehyde dimethyl acetal	CDCl ₃	104.2	-CH(OCH ₃) ₂
54.1		-OCH ₃	
46.1		-CH ₂ -NH ₂	
Benzyl carbamate	CDCl ₃	158.4	C=O (carbamate)
136.2		C (aromatic, quaternary)	
128.6, 128.3, 128.2		CH (aromatic)	
67.2		-CH ₂ -Ph	

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Compound	Sample Phase	Wavenumber (cm ⁻¹)	Functional Group Assignment
2-(Cbz-amino)acetaldehyde dimethyl acetal (Predicted)	Neat	~3350	N-H stretch (carbamate)
~3050		C-H stretch (aromatic)	
~2950, ~2850		C-H stretch (aliphatic)	
~1710		C=O stretch (carbamate)	
~1530		N-H bend (carbamate)	
~1250		C-O stretch (carbamate)	
~1100, ~1050		C-O stretch (acetal)	
Aminoacetaldehyde dimethyl acetal	Neat	3380, 3310	N-H stretch
2930, 2830		C-H stretch	
1120, 1070		C-O stretch	
Benzyl carbamate	KBr disc	3331, 3181	N-H stretch
1689		C=O stretch	
1547		N-H bend	
1260		C-O stretch	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z (relative intensity %)	Fragment Assignment
2-(Cbz-amino)acetaldehyde dimethyl acetal (Predicted)	ESI+	240.1230 [M+H] ⁺	Protonated molecular ion
194.1		[M - CH ₅ O ₂] ⁺	
108.1		[C ₇ H ₈ O] ⁺ (benzyl alcohol)	
91.1		[C ₇ H ₇] ⁺ (tropylium ion)	
75.1		[C ₃ H ₇ O ₂] ⁺ (dimethoxyethyl fragment)	
Aminoacetaldehyde dimethyl acetal	EI	104 (M-1), 75, 44	Molecular ion and fragments
Benzyl carbamate	EI	151 (M ⁺), 108, 91, 79	Molecular ion and fragments

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for data acquisition.

IR Spectroscopy

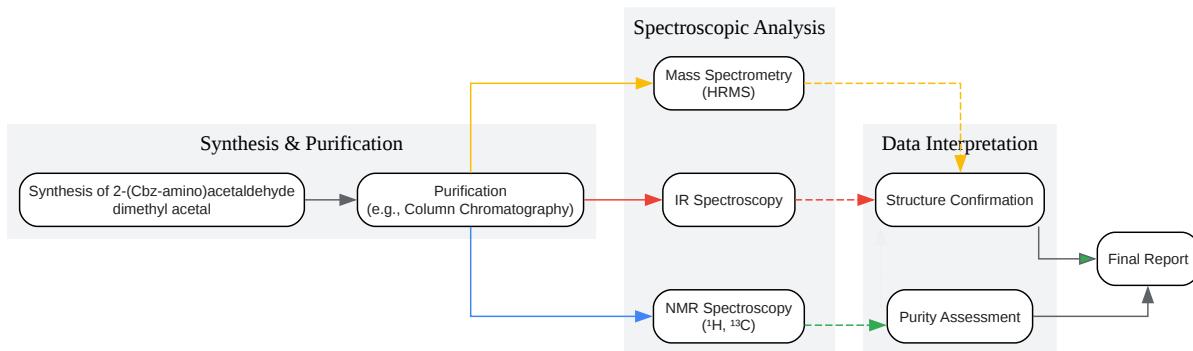
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
- Data Acquisition: The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(Cbz-amino)acetaldehyde dimethyl acetal**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(Cbz-amino)acetaldehyde dimethyl acetal**.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178112#spectroscopic-data-for-2-cbz-amino-acetaldehyde-dimethyl-acetal-nmr-ir-ms\]](https://www.benchchem.com/product/b178112#spectroscopic-data-for-2-cbz-amino-acetaldehyde-dimethyl-acetal-nmr-ir-ms)

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